Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Overview
Description
Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H31NO6 and a molecular weight of 333.42 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and a dimethoxybutyl chain, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves the reaction of imidodicarbonic acid derivatives with 4,4-dimethoxybutyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The final product is then purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active compounds that exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylpropyl) ester
- Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylhexyl) ester
Uniqueness
Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its specific structural features, such as the presence of two tert-butyl groups and a dimethoxybutyl chain. These structural elements contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(4,4-dimethoxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-15(2,3)22-13(18)17(14(19)23-16(4,5)6)11-9-10-12(20-7)21-8/h12H,9-11H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVYXPFENQESFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(OC)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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